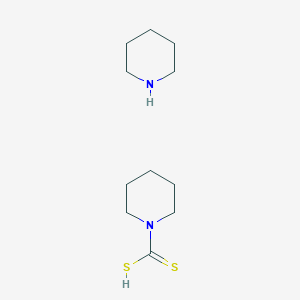

Piperidinium pentamethylenedithiocarbamate

Cat. No. B1582786

Key on ui cas rn:

98-77-1

M. Wt: 246.4 g/mol

InChI Key: PVFZKRMYBKEXBN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04275208

Procedure details

Carbon bisulfide is then added to the solution at a temperature of 13°-27° C. The reaction of piperidine and carbon bisulfide is also exothermic. The temperature will rise at least 15° C. The solution is stirred at 13°-27° C. for 15 minutes. To stir longer than 15 minutes is not harmful, but will extend the time cycle unnecessarily. At these temperatures, the reaction is incomplete because some of the carbon bisulfide is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt and does not react with the piperidine. At this point, the reaction solution is heated to above the boiling point of carbon bisulfide, preferably 52°-56° C. over 1-2 hours and held at 52°-56° C. for 1/2 hour. To hold the solution at this temperature range for up to one hour is not harmful but will extend the time cycle unnecessarily. At these temperatures, the vapors of carbon bisulfide leave the surface of the 1-piperidine-carbodithioic acid piperidine salt particles in suspension. As the carbon bisulfide vapors pass through the water solution of piperidine, they react with the remaining piperidine and the reaction is completed.

Name

Identifiers

|

REACTION_CXSMILES

|

[SH-:1].[C+4:2].[SH-:3].[SH-].[SH-].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[SH-:1].[C+4:7].[SH-:1].[SH-:1].[SH-:1].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[N:6]1([C:2]([SH:3])=[S:1])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1.2.3.4,6.7.8.9.10,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH-].[C+4].[SH-].[SH-].[SH-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH-].[C+4].[SH-].[SH-].[SH-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH-].[C+4].[SH-].[SH-].[SH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH-].[C+4].[SH-].[SH-].[SH-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution is stirred at 13°-27° C. for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will rise at least 15° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

To stir longer than 15 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not react with the piperidine

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 52°-56° C. for 1/2 hour

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

up to one hour

|

|

Duration

|

1 h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[SH-].[C+4].[SH-].[SH-].[SH-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCCC1.N1(CCCCC1)C(=S)S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |